Ytterbium D-3-trifluoroacetylcamphorate

Description

Contextual Significance of β-Diketone Ligands in Lanthanide Complexation

β-Diketone ligands are a crucial class of organic molecules in the complexation of lanthanide ions. researchgate.netalfachemic.com These ligands possess two ketone groups separated by a single carbon atom, an arrangement that allows them to form stable chelate structures with metal ions. researchgate.netalfachemic.com The coordination of β-diketone ligands to a lanthanide ion, such as ytterbium(III), serves to shield the ion from its surroundings, which is vital for modulating its electronic and photophysical properties.

Furthermore, the organic nature of these ligands enhances the solubility of the resulting lanthanide complexes in various organic solvents, broadening their applicability in chemical reactions and spectroscopic analyses. The structure of the β-diketone can be modified to fine-tune the properties of the complex, making them versatile for designing functional lanthanide-based materials. researchgate.net The complex formed between a rare earth ion and a β-diketone compound can absorb ultraviolet light and transfer the absorbed energy to the rare earth ion, causing it to emit its characteristic fluorescence. alfachemic.com

Distinctive Chemical and Spectroscopic Characteristics of Ytterbium(III) in Research

The ytterbium(III) ion (Yb³⁺) is a member of the lanthanide series and possesses a unique electronic structure that makes it particularly valuable in research. acs.orgresearchgate.net Its 4f electron shell is partially filled, and electronic transitions within this shell give rise to its characteristic spectroscopic properties. researchgate.net A key feature of Yb³⁺ is its simple electronic energy level structure, with only one excited state (²F₅/₂) above the ground state (²F₇/₂). biu.ac.ilchemrxiv.org

This results in a single, well-defined near-infrared (NIR) emission band centered around 974-980 nm. biu.ac.ilnih.gov This sharp and predictable emission is advantageous for spectroscopic applications as it minimizes spectral overlap. The long luminescence lifetime of the excited Yb³⁺ ion further enhances its utility in time-resolved luminescence studies and applications like bioimaging. rsc.orgnih.gov The ligand environment, such as that provided by D-3-trifluoroacetylcamphorate, can further influence these spectroscopic properties. acs.org

Overview of Key Academic Research Domains for Ytterbium D-3-trifluoroacetylcamphorate

This compound is primarily utilized in several key areas of academic research, leveraging its unique properties.

One of its most prominent applications is as a chiral shift reagent in Nuclear Magnetic Resonance (NMR) spectroscopy. chemistnotes.comacs.org The inherent chirality of the camphor-derived ligand allows for the differentiation of enantiomers in a solution. chemistnotes.comacs.org When this chiral lanthanide shift reagent complexes with enantiomeric molecules, it forms diastereomeric complexes, causing the protons in the two enantiomers to experience different chemical environments and thus resonate at different chemical shifts. chemistnotes.com This is a critical function in fields like stereoselective synthesis and pharmaceutical research where distinguishing between R and S forms is essential. chemistnotes.comnih.gov

Another significant research area involves the luminescent properties of ytterbium complexes for the development of near-infrared (NIR) emitting materials. rsc.orgrsc.org Research focuses on creating new materials for optical devices and as sensitive probes for biological and chemical sensing, taking advantage of the bright NIR emission of Ytterbium(III). nih.govrsc.orgrsc.org

| Research Domain | Specific Application |

| NMR Spectroscopy | Chiral Shift Reagent chemistnotes.comacs.org |

| Luminescence | Near-Infrared Emitting Materials rsc.orgrsc.org |

| Catalysis | Asymmetric Catalysis |

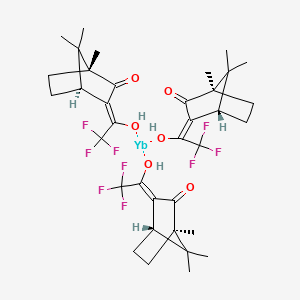

Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H45F9O6Yb |

|---|---|

Molecular Weight |

917.8 g/mol |

IUPAC Name |

(1R,3Z,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one;ytterbium |

InChI |

InChI=1S/3C12H15F3O2.Yb/c3*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h3*6,17H,4-5H2,1-3H3;/b3*9-7-;/t3*6-,11+;/m111./s1 |

InChI Key |

FHKIFNXICKDGCC-KDMOJBFPSA-N |

Isomeric SMILES |

C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.[Yb] |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.[Yb] |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation Studies

Approaches to Complex Synthesis and Derivatization

The primary synthesis of tris(3-trifluoroacetyl-d-camphorato)ytterbium(III), often abbreviated as Yb(facam)3, involves the reaction of a ytterbium(III) salt with the β-diketone ligand, 3-trifluoroacetyl-d-camphor. A common method utilizes ytterbium(III) chloride and 3-trifluoroacetyl-d-camphor in a solvent like methanol, with a base such as sodium hydroxide (B78521) to facilitate the reaction. The resulting complex can be purified through sublimation. These chelates are noted to be anhydrous, monomeric, and can be sublimed without decomposition. They also exhibit good solubility in common organic solvents.

Research has also explored the synthesis of a series of lanthanide complexes with the general formula [Ln(facam)3(H2O)n], where Ln includes Ytterbium (Yb) and n can be 0 or 1.

Elucidation of Coordination Geometry and Ligand Field Environments

The coordination environment around the central ytterbium ion has been a key area of study. In the anhydrous form, Yb(facam)3, the visible spectra are consistent with a coordination number of six. However, structural studies of related hydrated lanthanide complexes, such as [Eu(facam)3(H2O)] and [Gd(facam)3(H2O)], determined by single-crystal X-ray diffraction, reveal a coordination number of seven. In these cases, the lanthanide ion is coordinated to three of the bidentate facam ligands and one water molecule, resulting in a capped trigonal prism coordination polyhedron.

Investigation of Ligand Exchange Phenomena and Adduct Formation Mechanisms

Ytterbium(III) D-3-trifluoroacetylcamphorate is well-known for its application as a chiral shift reagent in Nuclear Magnetic Resonance (NMR) spectroscopy. This utility is predicated on the ability of the coordinatively unsaturated ytterbium center to reversibly bind to substrate molecules, inducing diastereomeric interactions that lead to observable shifts in the NMR spectrum. This process is a form of ligand exchange, where the substrate temporarily displaces or adds to the coordination sphere of the ytterbium complex. The formation of these adducts is crucial for its function in determining enantiomeric purity and assigning absolute configurations of chiral molecules.

Advanced Characterization Techniques for Structural Confirmation

A suite of advanced analytical methods has been employed to confirm the structure and properties of Ytterbium(III) D-3-trifluoroacetylcamphorate.

Gas chromatography-mass spectrometry (GC-MS) has been used to study lanthanide chelates of 3-trifluoroacetyl-d-camphor. These studies have shown that the chelates are sufficiently volatile and stable for gas chromatography. The mass spectra are characterized by a prominent molecular ion peak, and the fragmentation patterns are distinctive of the ligand, which aids in identification.

Infrared (IR) spectroscopy has been instrumental in understanding the bonding within the complex. Upon chelation of the 3-trifluoroacetyl-d-camphor ligand to the ytterbium ion, the stretching frequency of the carbon-oxygen double bond (C=O) is observed to shift to a lower energy. This shift is a clear indication of the coordination of the oxygen atoms of the β-diketone to the metal center. Detailed IR studies have allowed for the assignment of metal-oxygen stretching frequencies and have examined their variation across the lanthanide series.

Advanced Spectroscopic Investigations and Mechanistic Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy Research

Ytterbium D-3-trifluoroacetylcamphorate is widely recognized as a chiral shift reagent in NMR spectroscopy. Its paramagnetic nature is pivotal to its function, inducing significant changes in the NMR spectra of chiral molecules and enabling the differentiation of enantiomers.

The utility of lanthanide complexes like this compound as shift reagents stems from the profound influence of the paramagnetic lanthanide ion on the nuclear spins of a substrate molecule. This influence manifests as significant shifts in the resonance frequencies of the substrate's nuclei, known as lanthanide-induced shifts (LIS). These shifts are the sum of two principal contributions: the contact shift and the pseudocontact (or dipolar) shift.

Contact shifts arise from the delocalization of unpaired electron spin density from the paramagnetic metal ion onto the nuclei of the substrate through the chemical bonds of the complex formed between the reagent and the substrate. This delocalization leads to a change in the local magnetic field experienced by the nuclei, resulting in a shift in their resonance frequency. The magnitude of the contact shift decreases rapidly with the number of bonds separating the nucleus from the paramagnetic center.

Pseudocontact shifts , on the other hand, are a through-space phenomenon resulting from the magnetic anisotropy of the paramagnetic complex. The lanthanide ion generates its own magnetic field, which is not spherically symmetric. This anisotropic magnetic field adds to the external magnetic field of the NMR spectrometer, altering the effective magnetic field experienced by the surrounding nuclei of the substrate. The magnitude of the pseudocontact shift is dependent on the distance and the angle between the nucleus and the paramagnetic ion, as described by the McConnell-Robertson equation for a complex with axial symmetry:

Δδ = K * (3cos²θ - 1) / r³

where Δδ is the pseudocontact shift, K is a constant related to the magnetic anisotropy of the complex, r is the distance between the paramagnetic ion and the nucleus, and θ is the angle between the principal magnetic axis of the complex and the vector connecting the ion and the nucleus. For many lanthanide complexes, including those of ytterbium, the pseudocontact shift is the dominant contributor to the observed LIS.

The chiral nature of the 3-trifluoroacetylcamphorate ligand in this compound makes it an invaluable tool for the discrimination of enantiomers by NMR spectroscopy. When a racemic or enantiomerically enriched chiral substrate is introduced to the chiral shift reagent, two transient diastereomeric complexes are formed, one with each enantiomer of the substrate.

Because diastereomers have different physical properties, the nuclei within these two diastereomeric complexes will experience slightly different magnetic environments. This results in different induced shifts for the corresponding nuclei in the two enantiomers of the substrate, leading to the splitting of what would otherwise be a single resonance into two separate signals in the NMR spectrum. The difference in the chemical shifts of these corresponding signals (ΔΔδ) is known as the enantiomeric shift difference. By integrating the areas of these separated signals, the enantiomeric excess (ee) of the substrate can be accurately determined.

| Substrate | Chiral Shift Reagent | Observed Nucleus | Enantiomeric Shift Difference (ΔΔδ) in ppm | Reference |

|---|---|---|---|---|

| exo-CHO-3 and endo-CHO-3 | Eu(hfc)3 | Aldehydic Proton | Significant splitting observed, allowing for 1:1 ratio determination | mit.edu |

| Racemic Polycyclic Compounds | Eu(hfc)3 | ¹H and ¹³C | Effective in producing enantiomeric resolution | rsc.org |

The formation of diastereomeric complexes is the cornerstone of chiral recognition by NMR using shift reagents. The substrate, which must possess a Lewis basic site (such as a hydroxyl, carbonyl, or amino group), reversibly coordinates to the Lewis acidic lanthanide center of the this compound. Due to the chiral environment provided by the camphor-derived ligands, the two enantiomers of the substrate will bind with slightly different association constants and/or adopt different average conformations in the bound state. nih.gov

These differences in binding and conformation lead to distinct average magnetic environments for the nuclei of the two enantiomers when they are in fast exchange between the free and complexed states. This results in the observed separation of signals in the NMR spectrum, enabling the quantification of each enantiomer. The efficiency of this process is dependent on several factors, including the nature of the solvent, the temperature, and the specific structure of the chiral substrate. nih.gov

Chemical Exchange Saturation Transfer (CEST) is an NMR technique that allows for the detection of low-concentration species that are in chemical exchange with a high-concentration species, typically the solvent (water). In the context of paramagnetic lanthanide complexes, this technique is referred to as paraCEST. The principle involves selectively irradiating a resonance of the exchanging protons on the paramagnetic complex. If these protons are in exchange with the bulk water protons, this saturation will be transferred to the water, leading to a decrease in the water signal intensity.

While specific applications of this compound in CEST-based chiral sensing are not widely documented, the general principle holds promise. In a hypothetical scenario, the diastereomeric complexes formed between the ytterbium reagent and the enantiomers of a chiral substrate could exhibit different exchange rates for their labile protons with the surrounding solvent. This difference in exchange rates could potentially be detected as a differential attenuation of the solvent signal upon selective irradiation of the respective proton resonances of the bound enantiomers. This would provide a highly sensitive method for chiral recognition, capable of detecting very small amounts of a chiral analyte.

Application in Chiral Recognition and Enantiomeric Discrimination Methodologies

Luminescence and Photophysical Studies

In addition to its utility in NMR spectroscopy, this compound is of interest for its luminescence properties. The ytterbium(III) ion exhibits characteristic near-infrared (NIR) emission, which can be sensitized by the organic ligand.

The photophysical properties of lanthanide β-diketonate complexes, a class to which this compound belongs, have been extensively studied. The process of luminescence in these complexes typically involves the "antenna effect." The organic ligand, in this case, 3-trifluoroacetylcamphorate, absorbs UV or visible light and becomes electronically excited. This energy is then transferred intramolecularly from the ligand's excited state to the f-orbitals of the ytterbium(III) ion, promoting it to an excited state. The ytterbium(III) ion then relaxes back to its ground state by emitting a photon in the NIR region of the electromagnetic spectrum.

The efficiency of this process, and thus the luminescence quantum yield, is influenced by several factors. The energy levels of the ligand's excited states must be appropriately matched with the accepting energy level of the Yb³⁺ ion to ensure efficient energy transfer. Furthermore, non-radiative decay pathways, such as vibrational quenching from high-frequency oscillators (e.g., C-H and O-H bonds) in the coordination sphere of the lanthanide ion, can significantly reduce the luminescence quantum yield. researchgate.net The fluorination of the β-diketonate ligand, as in this compound, can be advantageous as it reduces the number of high-frequency C-H vibrations in proximity to the metal center, thereby potentially increasing the luminescence efficiency. rsc.org

While a comprehensive set of photophysical data for this compound is not compiled in a single source, data for a range of Yb(III)-β-diketonate complexes have been reported, providing insight into the expected properties.

| Yb(III) β-diketonate Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Solvent | Reference |

|---|---|---|---|---|---|

| [Yb(btfa)3(H2O)2] | 340 | 980 | 0.26 | CH3CN | nih.gov |

| [Yb(tta)3(H2O)2] | 340 | 980 | 0.43 | CH3CN | nih.gov |

| [Yb(dbm)3(H2O)2] | 350 | 980 | 0.14 | CH3CN | nih.gov |

| Yb-perfluorinated porphyrinates | Soret/Q bands | 900-1150 | up to 25 | CH2Cl2 | researchgate.net |

btfa = benzoyltrifluoroacetonate, tta = thenoyltrifluoroacetonate, dbm = dibenzoylmethanate

Near-Infrared (NIR) Emission Characteristics of Yb(III) Complexes

Ytterbium(III) complexes are renowned for their sharp, characteristic emission in the near-infrared (NIR) region, stemming from the parity-forbidden 4f-4f electronic transition. The primary luminescence of the Yb(III) ion corresponds to the 2F5/2 → 2F7/2 transition. nih.gov This transition typically results in a narrow emission band centered around 980 nm. rsc.orgnih.govmdpi.com

In complexes such as this compound, the ligand field created by the D-3-trifluoroacetylcamphorate ligands splits the ground (2F7/2) and excited (2F5/2) states into multiple sublevels, known as microstates or Stark levels. nih.govchemrxiv.org This splitting leads to a structured emission spectrum, often showing multiple peaks. For instance, some Yb(III) complexes exhibit distinct emission peaks at both 975 nm and 1011 nm. nih.gov The precise position and relative intensities of these peaks are sensitive to the coordination geometry and symmetry of the complex. nih.govnih.gov The fluorination of the β-diketonate ligand, as in D-3-trifluoroacetylcamphorate, can lead to highly luminescent complexes with significant quantum yields, reaching up to 23% in dimethyl sulfoxide (B87167) and 13% in water for some fluorinated systems. rsc.org

| Complex Type | Emission Peak(s) (nm) | Transition | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Yb(III) Complex with DPPDA Ligand | 975, 1011 | 2F5/2 → 2F7/2 | 0.46% (in CD3OD) | nih.gov |

| Biocompatible β-fluorinated Yb(III) Complex | ~980 | 2F5/2 → 2F7/2 | Up to 23% (in DMSO) | rsc.org |

| Yb(III) Diketonate Complexes | 920-1050 | f-f transitions | Not specified | rsc.org |

| Trinuclear Tb-Yb Complex | 980 | 2F5/2 → 2F7/2 | Not specified | nih.gov |

Mechanisms of Ligand-Sensitized Luminescence and Intermolecular Energy Transfer Pathways

Due to the parity-forbidden nature of 4f-4f transitions, direct excitation of the Yb(III) ion is inefficient, resulting in low molar absorption coefficients. nih.govrsc.org To overcome this, lanthanide complexes rely on the "antenna effect," a process of ligand-sensitized luminescence. rsc.org In this mechanism, an organic ligand with a large absorption cross-section, such as D-3-trifluoroacetylcamphorate, acts as an antenna.

The process unfolds as follows:

Light Absorption: The organic ligand absorbs incident light (typically UV or visible), transitioning to an excited singlet state (S₁). unibo.it

Intersystem Crossing (ISC): The excited ligand then undergoes efficient intersystem crossing to a lower-energy triplet state (T₁). researchgate.net The introduction of heavy atoms into ancillary ligands can enhance the efficiency of this step. nih.gov

Energy Transfer: Energy is transferred from the ligand's triplet state to the resonant 2F5/2 excited state of the Yb(III) ion. researchgate.net

NIR Emission: The excited Yb(III) ion relaxes by emitting a NIR photon. nih.gov

An alternative sensitization pathway involves a ligand-to-metal charge-transfer (LMCT) state. nih.gov In some systems, particularly those combining β-diketones with ancillary ligands like triphenylarsine (B46628) oxide, the energy migration pathway can be altered. This can lead to the blockage of the typical singlet-triplet intersystem crossing, with energy transfer proceeding through an intermolecular charge transfer state, which then sensitizes the Yb(III) ion. mdpi.comnih.gov This alternative pathway has been shown to increase luminescence efficiency significantly. nih.gov

Influence of Solvent Coordination and Vibrational Quenching on Luminescence Efficiency

The luminescence efficiency of Yb(III) complexes is highly susceptible to non-radiative deactivation processes, primarily through vibrational quenching. nih.gov The energy gap between the Yb(III) ion's emitting 2F5/2 level and the ground 2F7/2 state (~10,200 cm⁻¹) is relatively small. This energy can be efficiently dissipated by coupling with high-frequency vibrations from oscillators in the immediate coordination sphere of the ion. mdpi.comresearchgate.net

The most significant quenching sources are X-H vibrations, especially O-H from coordinated solvent molecules (like water) and C-H bonds within the organic ligands. researchgate.netresearchgate.nettandfonline.comresearchgate.net The energy of these vibrations can match the electronic transition energy of the lanthanide ion, leading to non-radiative decay and a decrease in luminescence quantum yield and lifetime. nih.gov

Strategies to mitigate vibrational quenching and enhance luminescence efficiency include:

Ligand Design: Encapsulating the Yb(III) ion within a protective coordination environment shields it from solvent molecules and other quenching species. nih.gov Using ligands with low hydrogen content or replacing C-H bonds with C-F or C-D bonds can reduce vibrational quenching. researchgate.net

Solvent Choice: The use of deuterated solvents (e.g., D₂O, CD₃OD) significantly reduces quenching from O-H vibrations, as the lower frequency of O-D vibrations results in a poorer energy match for non-radiative transfer. nih.gov The coordination between perovskite precursors and solvents has been shown to be a dominant factor influencing the crystallization process. bit.edu.cn Similarly, for lanthanide complexes, the solvent environment can influence the final structure and coordination, thereby affecting luminescence. rsc.org

Time-Resolved Luminescence Spectroscopy and Decay Lifetime Measurements

Time-resolved luminescence spectroscopy is a powerful tool for studying the dynamics of the excited state of Yb(III) complexes. nih.gov By measuring the luminescence decay lifetime (τ), which is the average time the ion remains in its excited state, one can gain insight into the efficiency of radiative versus non-radiative decay pathways. nih.gov

The observed lifetime (τ_obs) is inversely proportional to the sum of the radiative (k_r) and non-radiative (k_nr) decay rates: τ_obs = 1 / (k_r + k_nr)

Luminescence decay profiles are typically measured using a pulsed laser for excitation and a sensitive NIR detector. The resulting decay curves are often fitted to a mono-exponential or multi-exponential function to extract the lifetime values. nih.gov For many Yb(III) complexes, these lifetimes are in the microsecond (μs) to millisecond (ms) range. rsc.orgnih.gov For example, biocompatible β-fluorinated Yb(III) complexes have shown prolonged decay lifetimes up to 249 μs, while other systems report lifetimes around 105 μs. nih.govrsc.org These long lifetimes are advantageous for applications like time-gated imaging, which can discriminate the specific lanthanide signal from short-lived background autofluorescence. rsc.orgnih.gov

| Complex Type | Lifetime (τ) | Solvent/Medium | Reference |

|---|---|---|---|

| Biocompatible β-fluorinated Yb(III) Complex | Up to 249 µs | Not specified | rsc.org |

| Yb(III) Complex with DPPDA Ligand | 105 µs | CD3OD | nih.gov |

| Yb(III) Complex with Tripodal Schiff Base | 0.33 ms (B15284909) (Radiative) | Acetonitrile | nih.gov |

| Intracellular Biocompatible Yb(III) Complex | 100 - 200 µs | Living Cells | rsc.org |

Circularly Polarized Luminescence (CPL) and Chiroptical Activity

The CPL signal provides valuable information about the three-dimensional structure of the complex in its excited state. The activity is quantified by the luminescence dissymmetry factor (g_lum), defined as: g_lum = 2 * (I_L - I_R) / (I_L + I_R) where I_L and I_R are the intensities of left- and right-circularly polarized emitted light, respectively.

For Yb(III) complexes, CPL is observed in the NIR region, which is a relatively rare but growing field of study. rsc.orgresearchgate.net Enantiomeric complexes, such as those synthesized from (R,R) and (S,S) chiral ligands, are expected to produce mirror-image CPL spectra. rsc.orgnih.gov Studies on chiral Yb(III) diketonate complexes have reported g_lum values of |0.02| and |0.04| for the 2F5/2 → 2F7/2 transition, demonstrating significant chiroptical activity in the NIR. rsc.orgresearchgate.net This property makes these compounds promising candidates for applications in chiroptical bioprobes and chiral optoelectronics. rsc.orgrsc.org

Other Spectroscopic Techniques for Electronic Structure Probing

While NIR emission spectroscopy is central to characterizing Yb(III) complexes, a combination of other spectroscopic and computational methods is necessary to fully probe their electronic structure. nih.gov

Absorption and Luminescence Excitation Spectroscopy: UV-Visible absorption spectroscopy is used to characterize the light-absorbing properties of the organic ligand (the "antenna"). chemrxiv.orgnih.gov Luminescence excitation spectroscopy complements this by mapping the absorption wavelengths that lead to Yb(III) emission. A close overlap between the absorption spectrum and the excitation spectrum confirms an efficient ligand-to-metal energy transfer process. nih.govchemrxiv.org

Laser Spectroscopy: High-resolution laser spectroscopy, often performed at cryogenic temperatures, allows for the precise determination of the electronic energy levels (microstates) of both the ground and excited states. chemrxiv.orgresearchgate.netaps.org By resolving the ligand-field splitting, this technique provides direct information on the coordination geometry and symmetry of the complex in solution. nih.govchemrxiv.org

Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., CASSCF), are powerful tools for modeling the geometric and electronic structures of lanthanide complexes. nih.govchemrxiv.orgunibo.itaps.org By comparing computationally predicted energy levels and spectra with experimental data from absorption and emission spectroscopy, researchers can determine the most probable coordination number and solution structure of the complexes. nih.govchemrxiv.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and the nature of the bonding between the ytterbium(III) ion and the d-3-trifluoroacetylcamphorate ligands. While specific published Density Functional Theory (DFT) calculations for Yb(d-facam)₃ are not widespread, the approach for related lanthanide β-diketonate complexes is well-established and provides a strong framework for understanding this compound.

The bonding in these complexes is primarily ionic, arising from the interaction between the hard acid Yb³⁺ ion and the oxygen donor atoms of the β-diketonate ligands. However, a degree of covalent character is essential for the subtle electronic interactions that give rise to its unique spectroscopic and magnetic properties. DFT and ab initio multiconfigurational calculations are employed to elucidate the electronic and magnetic structure of the low-lying energy levels in lanthanide complexes. rsc.org These calculations can rationalize the magnetic anisotropy by considering the electrostatic repulsion of the aspherical electron density distributions of the lanthanide ion. rsc.org

For similar Yb(III) β-diketonate complexes, the coordination number of the ytterbium ion is typically eight, resulting in a coordination polyhedron best described as a square antiprism. ucj.org.ua This geometry indicates that the complex does not possess cubic symmetry, a factor crucial for its chiroptical properties. ucj.org.ua The electronic structure is dominated by ligand-to-metal charge transfer (LMCT) transitions in the UV region, which are critical for sensitizing the lanthanide ion's luminescence. researchgate.net

Table 1: Typical Coordination Geometries and Symmetries in Yb(III) β-diketonate Complexes

| Property | Description | Reference |

| Coordination Number | 8 | ucj.org.ua |

| Coordination Polyhedron | Square Antiprism | ucj.org.ua |

| Symmetry | Low (non-cubic), often D₄d or D₂d | ucj.org.uaiaea.org |

Simulation of Spectroscopic Parameters and Prediction of Chiroptical Responses

A significant area of computational study for chiral lanthanide complexes is the simulation of their unique spectroscopic signatures, particularly their chiroptical responses like Electronic Circular Dichroism (ECD) and Circularly Polarized Luminescence (CPL).

Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for simulating the optical properties and UV-visible spectra of lanthanide complexes. researchgate.netacs.org These calculations can accurately predict the energies of excited states and the nature of electronic transitions, such as LMCT and intra-ligand charge transfer (ICT). researchgate.net

For Ytterbium D-3-trifluoroacetylcamphorate, the most relevant chiroptical property is its luminescence in the near-infrared (NIR) region. The CPL dissymmetry factor, glum, is a key parameter that quantifies the degree of circular polarization in the emitted light. Computational models show that maximizing glum requires a specific orientation between the electric and magnetic transition dipole moments. chemrxiv.org For a related complex, [Yb(facam)₃(L)] (where L is another ligand), a glum value of 0.013 has been reported at 978 nm. chemrxiv.org Studies on other Ytterbium complexes, such as those with DOTA-type ligands, have demonstrated that NIR-CD spectroscopy is highly sensitive to the distortions in the coordination polyhedron of the Yb³⁺ ion. nih.gov This sensitivity allows computational methods to correlate subtle structural changes with observable chiroptical phenomena.

Table 2: Reported Chiroptical Properties for Yb-facam Complexes

| Parameter | Value | Wavelength (nm) | Reference |

| glum | 0.013 | 978 | chemrxiv.org |

Investigation of Molecular Conformations and Ligand Dynamics

The functionality of this compound as a chiral shift reagent is intrinsically linked to its three-dimensional structure and the dynamic behavior of its ligands. Computational methods, including molecular mechanics and molecular dynamics simulations, are used to explore the conformational landscape of such complexes.

X-ray crystallography studies on analogous dinuclear lanthanide β-diketonate complexes reveal that the ligands can form rigid, triple-stranded dinuclear helical structures. acs.orgnih.gov In these structures, the lanthanide ions are typically eight-coordinated. acs.org This tendency to form well-defined, sterically hindered structures is a key feature of its interaction with substrate molecules. The trifluoroacetylcamphorate ligand is bulky and chiral, and its coordination to the Yb³⁺ ion creates a crowded and asymmetric coordination sphere.

NMR spectroscopy, combined with computational modeling, is a powerful technique for studying ligand dynamics. iaea.org Investigations into the interaction of lanthanide tris-β-diketonates with other molecules, such as macrocyclic polyethers, show the formation of distinct complexes with a specific 1:1 stoichiometry. iaea.org This indicates that while the ligands are dynamically bound, they can adopt predominant conformations when interacting with other species. The temperature dependence of NMR shifts induced by chiral lanthanide shift reagents has been attributed to changes in the predominant conformations of the adducts formed in solution.

Mechanistic Insights into Coordination and Exchange Processes

The primary application of this compound is as a chiral nuclear magnetic resonance (NMR) shift reagent. The mechanism of action involves a rapid, reversible coordination of a substrate molecule (analyte) to the lanthanide center. This process is a classic example of ligand exchange.

The Yb³⁺ ion in the complex is coordinatively unsaturated, meaning it can readily accept additional ligands, such as the functional groups (e.g., hydroxyl, carbonyl, amino) of a substrate molecule. The exchange process can be described by the equilibrium:

Yb(d-facam)₃ + Substrate ⇌ [Yb(d-facam)₃(Substrate)]

This coordination is a dynamic process where the substrate rapidly associates and dissociates from the lanthanide complex. Because the Yb³⁺ ion is paramagnetic, this interaction induces significant changes in the NMR signals of the substrate's nuclei, known as lanthanide-induced shifts (LIS). For enantiomeric substrates, the interaction with the chiral environment of Yb(d-facam)₃ results in the formation of diastereomeric adducts. These diastereomeric complexes have different stabilities and geometries, leading to differential NMR shifts for the two enantiomers, allowing for their distinction and quantification. nih.gov

Computational studies on related systems focus on modeling the geometry of the adduct and calculating the resulting pseudocontact shifts to understand the structural basis for the observed spectral separation. nih.gov The mechanism relies on the lability of the substrate binding, allowing for a time-averaged effect on the NMR spectrum rather than the observation of separate signals for the bound and free substrate.

Advanced Research Applications and Methodological Development

Principles of Yb(III)-Based Luminescent Probes for Near-Infrared Optical Studies

Ytterbium(III) complexes, particularly those involving β-diketonate ligands like D-3-trifluoroacetylcamphorate, are of significant interest for their application as luminescent probes in the near-infrared (NIR) region. The utility of these compounds stems from the unique electronic structure of the Yb(III) ion, which possesses a simple energy level scheme consisting of a single excited state (²F₅/₂) and a ground state (²F₇/₂). nih.govresearchgate.net This configuration is advantageous as it minimizes non-radiative decay pathways and results in a characteristic sharp emission band around 980 nm. nih.govnih.gov

The luminescence of Yb(III) in these complexes is typically achieved through a process known as the "antenna effect" or sensitization. nih.gov In this mechanism, the organic ligand, in this case, D-3-trifluoroacetylcamphorate, absorbs incident light (usually in the UV or visible spectrum) and is excited to a singlet state. Through intersystem crossing, it then transitions to a triplet state. If the energy of this triplet state is appropriately matched and slightly higher than the Yb(III) ²F₅/₂ excited state, an efficient energy transfer can occur from the ligand to the metal ion. rsc.org This process is crucial because the direct excitation of the Yb(III) ion is inefficient due to its low molar absorption coefficient. The D-3-trifluoroacetylcamphorate ligand, therefore, acts as an antenna, harvesting light energy and channeling it to the emissive lanthanide center.

Ligand Design: The choice of a β-diketonate ligand with a high absorption cross-section and an appropriate triplet state energy level is paramount for effective sensitization of the Yb(III) ion. rsc.org Polyfluorinated β-diketonate ligands are often employed to enhance the luminescence properties. rsc.org

Coordination Environment: The coordination number and geometry around the Yb(III) ion influence the symmetry of the complex. A lower symmetry environment can enhance the radiative transition rates. researchgate.net The presence of ancillary ligands or solvent molecules in the coordination sphere can also impact the luminescence. For instance, the displacement of coordinated water molecules, which are high-frequency oscillators that can quench luminescence, often leads to a marked enhancement in quantum yields and longer excited-state lifetimes. rsc.org

Intersystem Crossing Efficiency: The efficiency of the transition from the ligand's excited singlet state to its triplet state is a critical step in the energy transfer process.

The NIR emission from Yb(III) complexes is particularly valuable for applications such as biological imaging. rsc.org The NIR light falls within the "biological optical window," where tissue penetration is maximal due to reduced scattering and absorption by endogenous chromophores like hemoglobin and water. This allows for deeper imaging with higher signal-to-noise ratios. rsc.org Furthermore, the long luminescence lifetimes of these complexes, often in the microsecond range, enable time-resolved fluorescence lifetime imaging (FLIM), which can effectively discriminate the probe's signal from short-lived cellular autofluorescence. rsc.org

Table 1: Photophysical Properties of Representative Yb(III) β-diketonate Complexes

| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Lifetime (τ) (μs) | Reference |

|---|---|---|---|---|---|

| [Yb(tta)₃(dpso)]·H₂O | Not Specified | ~980 | Not Specified | Not Specified | researchgate.net |

| [Yb(bta)₃(me-phen)] | ~350 | ~980 | High | Long | nih.govnih.gov |

| [Yb(hfpyr)₃(H₂O)] | Not Specified | ~980 | 1.69% | 6.88 | rsc.org |

| [Yb(hfpyr)₃(bath)] | Not Specified | ~980 | 3.08% | 13.45 | rsc.org |

Design and Optimization of Chiral Shift Reagents for Enantiomeric Purity Analysis

Ytterbium D-3-trifluoroacetylcamphorate belongs to a class of compounds known as chiral lanthanide shift reagents (LSRs), which are powerful tools in nuclear magnetic resonance (NMR) spectroscopy for the determination of enantiomeric purity. nih.govharvard.edu The fundamental principle behind their application lies in their ability to form diastereomeric complexes with enantiomeric substrates. This interaction leads to differential chemical shifts for the corresponding nuclei in the two enantiomers, allowing for their distinct visualization and quantification in the NMR spectrum.

The design of an effective chiral LSR, such as an ytterbium camphorate complex, involves several key considerations:

Paramagnetism of the Lanthanide Ion: Yb(III) is a paramagnetic ion. When it coordinates to a chiral substrate, its magnetic field induces significant changes in the chemical shifts (lanthanide-induced shifts, LIS) of the substrate's nuclei. The magnitude of this shift is dependent on the distance and angle between the lanthanide ion and the nucleus .

Chiral Ligand: The D-3-trifluoroacetylcamphorate ligand provides a chiral environment around the Yb(III) ion. When a racemic or enantiomerically enriched substrate coordinates to this chiral complex, two transient diastereomeric adducts are formed. These diastereomers have different geometries and, consequently, the nuclei in the two enantiomers experience different time-averaged magnetic environments. This results in the splitting of a single resonance into two, a phenomenon known as enantiomeric shift difference (ΔΔδ). rsc.orgrsc.org

Substrate Binding: The substrate must possess a Lewis basic site (a "hard" base such as an alcohol, ketone, or amine) that can reversibly coordinate to the Lewis acidic lanthanide ion. harvard.eduresearchgate.net The strength and dynamics of this binding are crucial for observing a significant LIS.

Optimization of the experimental conditions is critical for achieving optimal resolution of the enantiomeric signals. rsc.org This involves:

Molar Ratio: The ratio of the shift reagent to the substrate must be carefully controlled. nih.gov Increasing the concentration of the LSR generally leads to larger induced shifts, but can also cause significant line broadening of the NMR signals, which can obscure the resolution. A calibration curve derived from solutions with a constant total concentration of the enantiomers is often necessary for accurate quantitative analysis. nih.gov

Solvent Choice: Non-polar solvents are typically preferred as they minimize competition with the substrate for coordination to the lanthanide ion, thereby maximizing the concentration of the LSR-substrate complex. core.ac.uk

Temperature: Temperature can affect the equilibrium between the free and complexed species, as well as the rates of exchange, which in turn influences the observed shifts and line shapes.

The effectiveness of a chiral LSR is judged by its ability to induce large enantiomeric shift differences (ΔΔδ) while maintaining good spectral resolution. rsc.org While europium-based analogues like tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate] (Eu(tfc)₃) are commonly cited, the principles are directly applicable to ytterbium complexes. rsc.orgrsc.orgcore.ac.uk The choice of the specific lanthanide and ligand can be tailored to optimize the resolution for a particular class of chiral molecules. harvard.edu

Table 2: Factors Influencing Enantiomeric Resolution using Chiral LSRs

| Factor | Principle | Optimization Strategy | Reference |

|---|---|---|---|

| LSR:Substrate Molar Ratio | Affects the magnitude of the induced shift and line broadening. | Systematic variation to find the optimal balance between shift and resolution. | nih.govrsc.org |

| Solvent Polarity | Polar solvents can compete for coordination sites on the lanthanide ion. | Use of non-polar, aprotic solvents (e.g., CDCl₃, CD₂Cl₂) is generally preferred. | core.ac.uk |

| Temperature | Influences binding constants and exchange rates. | May require adjustment to improve resolution for specific systems. | harvard.edu |

| Substrate Functional Group | Requires a Lewis basic site for coordination. | Effective for alcohols, ketones, esters, ethers, and amines. | harvard.eduresearchgate.net |

Fundamental Research in Luminescence-Based Temperature Sensing via Spectral Analysis

The luminescence of ytterbium(III) complexes, including β-diketonates, can exhibit a notable dependence on temperature, a property that is being actively researched for the development of non-contact optical thermometers. rsc.orgrsc.org This approach to temperature sensing relies on analyzing changes in the luminescence spectrum of the Yb(III) ion as a function of temperature.

The underlying principle for this application is rooted in the temperature-sensitive nature of the photophysical processes within the complex. Several spectral characteristics can be exploited for thermometry:

Spectral Shape and Band Ratios: The emission spectrum of Yb(III) arises from transitions from the excited ²F₅/₂ state to the various crystal-field sublevels of the ²F₇/₂ ground state. nih.gov The relative populations of these sublevels can be temperature-dependent according to the Boltzmann distribution. As a result, the shape of the emission spectrum and the intensity ratios of different emission peaks can change with temperature. By monitoring these ratiometric changes, a self-referenced temperature reading can be obtained, which is more robust and less susceptible to fluctuations in probe concentration or excitation intensity.

Luminescence Lifetime: The decay lifetime of the Yb(III) emission can also be temperature-dependent, providing another parameter for temperature sensing.

A significant advantage of using Yb(III) complexes for temperature sensing is their emission in the near-infrared, which allows for measurements in biological systems or other media where visible light penetration is limited. rsc.org For example, Yb(III) complexes dispersed in polymer films have been developed as NIR emission sensors capable of detecting temperature over a wide range (e.g., 178 K to 378 K) without interference from molecular oxygen, a common quencher of luminescence. rsc.org

The development of such luminescent thermometers involves a comprehensive investigation of the optical properties of the Yb(III) complex. rsc.org This includes correlating the emission spectrum with the energetic profile of the complex and understanding how thermal energy influences the non-radiative and radiative decay pathways. rsc.org This fundamental research is paving the way for advanced materials with built-in thermal self-monitoring capabilities. rsc.org

Table 3: Parameters for Luminescence-Based Temperature Sensing with Yb(III) Complexes

| Sensing Parameter | Underlying Principle | Advantages | Reference |

|---|---|---|---|

| Luminescence Intensity | Temperature-dependent changes in overall quantum yield. | Simple to measure. | rsc.org |

| Emission Band Ratio | Temperature-dependent population of ground state sublevels (Boltzmann distribution). | Self-referenced, high precision, independent of probe concentration. | rsc.org |

| Spectral Shape | Changes in the relative intensities of different emission peaks within the Yb(III) band. | Provides a detailed fingerprint of the temperature. | rsc.org |

| Luminescence Lifetime | Temperature affects the rates of radiative and non-radiative decay. | Robust against signal intensity fluctuations. | rsc.org |

Future Directions and Emerging Research Avenues

Exploration of Novel Ligand Architectures for Tunable Properties

A key area of investigation involves the use of different β-diketonate ligands, which can be systematically modified to tune the energy levels of the complex. For instance, the substitution of the trifluoroacetylcamphorate ligand with other fluorinated β-diketones can alter the energy of the ligand's triplet state, which in turn affects the efficiency of energy transfer to the Yb³⁺ ion and, consequently, its near-infrared (NIR) emission. rsc.org

Beyond β-diketones, researchers are exploring a variety of other ligand types to impart new functionalities. These include:

N,N'-donor ligands: When combined with fluorinated β-diketones, these can create homochiral environments around the lanthanide ion, leading to intense emissions and high photoluminescence quantum yields. rsc.org

Binaphtholate (BINOL) derivatives: These ligands, particularly BINOL-derived bisphosphates, have been used to construct chiral one-dimensional coordination polymers with Yb(III), which exhibit both slow magnetic relaxation and near-infrared circularly polarized luminescence. researchgate.net

Pyridine-containing ligands: Ligands such as 2,6-Bis[4-isopropyl-4,5-dihydrooxazol-2-yl)]pyridine (iPrPyBox) have been shown to form chiral erbium complexes with strong NIR circularly polarized luminescence, a strategy that is applicable to ytterbium complexes as well. researchgate.net

Benzene tricarboxylic acid: This ligand has been used to synthesize a metal-organic framework with Yb(III) on activated carbon, creating a conductive composite material with applications in electrocatalysis. acs.org

The exploration of these diverse ligand architectures aims to create a new generation of ytterbium complexes with properties tailored for specific applications, from advanced optical materials to catalysts.

Table 1: Examples of Ligand Architectures for Tuning Lanthanide Complex Properties

| Ligand Type | Example Ligand | Resulting Property/Application |

|---|---|---|

| Fluorinated β-diketones | 3-heptafluorobutyrylcamphorate | Enhanced NIR chiroptical properties researchgate.netrsc.org |

| N,N'-donor ligands | (R or S) N,N'-donor ligands | Intense emissions, high photoluminescence quantum yield rsc.org |

| Binaphtholate derivatives | 1,1'-Bi-2-naphtol (BINOL)-derived bisphosphates | Slow magnetic relaxation, NIR circularly polarized luminescence researchgate.net |

| Pyridine-containing ligands | iPrPyBox | Strong near-infrared circularly polarized luminescence researchgate.net |

Development of Advanced Spectroscopic and Chiroptical Characterization Methodologies

The increasing complexity and functionality of novel ytterbium complexes necessitate the development of more advanced and sensitive characterization techniques. While standard spectroscopic methods provide fundamental information, a deeper understanding of the structure-property relationships in these chiral systems requires specialized methodologies.

A significant area of development is in the field of chiroptical spectroscopy, particularly in the near-infrared (NIR) region where Yb³⁺ emits light.

Circularly Polarized Luminescence (CPL): CPL spectroscopy measures the differential emission of left and right circularly polarized light from a chiral luminescent sample. For chiral ytterbium complexes, NIR-CPL is a powerful tool for probing the chiral environment around the metal ion. bohrium.com Exceptionally high discrimination between left and right circularly polarized light has been observed in both absorption and emission for some chiral lanthanide complexes. rsc.orgunipi.it The luminescence dissymmetry factor (glum), a measure of the extent of circular polarization, is a key parameter obtained from CPL studies. rsc.org For example, the complex CsYb((+)-hfbc)₄ was the first to have a recorded glum value of -0.38 at 988 nm. researchgate.net

Near-Infrared Circular Dichroism (NIR-CD): This technique measures the differential absorption of left and right circularly polarized light in the NIR range, providing information complementary to CPL about the ground electronic state of the chiral complex. rsc.org

Another emerging technique is Magneto-Chiral Dichroism (MChD) , an enantioselective and polarization-independent light-matter interaction observed in magnetized chiral molecules. rsc.org Chiral lanthanide complexes are ideal candidates for MChD studies due to their intrinsic high spin-orbit coupling, various electronic configurations, and diverse coordination geometries. rsc.org This technique offers a unique way to retrieve information on the magnetic, electronic, and chiroptical properties of these complexes. rsc.org

Furthermore, advanced laser spectroscopy techniques are being employed for high-resolution studies of ytterbium's electronic transitions. Modulation-Transfer Spectroscopy (MTS) , a highly sensitive Doppler-free method, has been used to characterize the spectral lines of ytterbium, enabling precise frequency measurements and the resolution of hyperfine structures. aps.org

Table 2: Advanced Spectroscopic and Chiroptical Methods for Ytterbium Complexes

| Technique | Information Obtained | Relevance to Ytterbium Complexes |

|---|---|---|

| Circularly Polarized Luminescence (CPL) | Emitted light polarization, luminescence dissymmetry factor (glum) | Probes the chiral environment of the Yb³⁺ ion in the excited state bohrium.com |

| Near-Infrared Circular Dichroism (NIR-CD) | Differential absorption of polarized light | Provides information on the ground state chirality of the complex rsc.org |

| Magneto-Chiral Dichroism (MChD) | Correlation between magnetism and chirality | Investigates magnetic, electronic, and chiroptical properties rsc.org |

Integration with Other Analytical Platforms for Multimodal Research

The utility of Ytterbium(III) tris(3-(trifluoromethyl)hydroxymethylene)-(+)-camphorate and similar lanthanide complexes is significantly expanded when integrated with other analytical platforms. This multimodal approach allows for the correlation of data from different techniques, providing a more comprehensive understanding of complex systems.

One of the most established integrations is the use of chiral lanthanide complexes as Nuclear Magnetic Resonance (NMR) shift reagents . libretexts.org These paramagnetic complexes can interact with lone-pair-containing molecules in a sample, inducing large chemical shifts in the NMR spectrum. libretexts.orgnih.gov This spreading out of proton resonances simplifies complex, overlapping spectra, making them easier to analyze. nih.govyoutube.com Chiral shift reagents, such as Ytterbium(III) tris(3-(trifluoromethyl)hydroxymethylene)-(+)-camphorate, can interact differentially with enantiomers, allowing for the determination of enantiomeric purity by NMR. libretexts.org

In the realm of biomedical imaging, ytterbium complexes are being developed as contrast agents for Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS) . nih.gov Paramagnetic Yb(III) complexes can display highly shifted proton resonances, which can be selectively excited to map the spatial distribution of the complex. nih.gov Furthermore, the temperature dependence of the chemical shifts of these complexes allows them to function as temperature probes in MRS. nih.gov

The integration extends to other imaging modalities as well. Ytterbium-based nanoparticles have been investigated as contrast agents for X-ray computed tomography (CT) , including advanced spectral photon-counting CT (SPCCT). nih.gov SPCCT can accurately identify ytterbium, and the attenuation of both ytterbium and gold nanoparticles increases with concentration. nih.gov This opens up possibilities for using ytterbium complexes in multimodal imaging studies, combining, for example, optical imaging (through their NIR luminescence) with CT or MRI for a more complete anatomical and functional picture.

The integration of these complexes is also being explored in materials science. For instance, Fourier Transform Infrared (FT-IR) Spectroscopy has been used to collect the infrared spectra of Ytterbium nanoparticles and hydrogels loaded with these nanoparticles to investigate their composition. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ytterbium D-3-trifluoroacetylcamphorate with high purity?

- Methodological Answer : Synthesis requires activating ytterbium metal via mercury-free methods (e.g., dissolving in liquid ammonia to generate a reactive "mirror" on Schlenk tube walls, which avoids contamination from mercury salts). Post-activation, the ligand D-3-trifluoroacetylcamphorate must be purified (e.g., distillation to remove impurities like residual fulvene derivatives) before coordination. Final purification can leverage ion-exchange chromatography (EXC) under optimized flow rates and acidity to separate ytterbium complexes from unreacted precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : X-ray photoelectron spectroscopy (XPS) is critical for identifying ytterbium’s oxidation states (divalent vs. trivalent) by analyzing binding energy shifts (~0.24 eV difference). Complementary techniques include FT-IR for ligand coordination analysis and NMR to verify ligand purity. For quantitative elemental analysis, inductively coupled plasma mass spectrometry (ICP-MS) ensures stoichiometric accuracy .

Q. How should this compound be stored to prevent oxidation or degradation in laboratory settings?

- Methodological Answer : Store under inert gas (argon or nitrogen) in airtight containers to avoid oxidation. Avoid exposure to moisture or oxygen, as ytterbium complexes are hygroscopic and prone to hydrolysis. For long-term stability, maintain temperatures below 4°C in desiccated environments .

Advanced Research Questions

Q. How can X-ray photoelectron spectroscopy (XPS) resolve the coexistence of divalent and trivalent ytterbium states in this compound complexes?

- Methodological Answer : XPS detects valence transitions by deconvoluting spectral peaks corresponding to Yb²⁺ (binding energy ~185 eV) and Yb³⁺ (~185.24 eV). The energy difference (~0.24 eV) arises from the proximity of divalent/trivalent configurations in organometallic matrices. To enhance resolution, use monochromatic Al-Kα X-ray sources and high-pass energy filters. Calibrate against metallic ytterbium standards to account for charging effects .

Q. What experimental approaches can quantify the energy difference between divalent and trivalent ytterbium configurations in organometallic complexes?

- Methodological Answer : Combine XPS data with computational models (e.g., density functional theory) to calculate energy differences. Experimentally, monitor valence transitions under controlled oxygen adsorption: trivalent states dominate when O₂ molecules saturate the surface, altering film conductivity. Use temperature-dependent resistivity measurements to correlate energy shifts (~0.43 eV in metallic Yb) with ligand-induced stabilization .

Q. What methodologies enable the analysis of ytterbium’s valence transition depth when adsorbed molecules interact with this compound films?

- Methodological Answer : Layer-by-layer XPS profiling reveals that O₂ adsorption modifies ytterbium films up to 16 monolayers (ML) deep. Saturation occurs when Yb²⁺/Yb³⁺ intensity ratios stabilize, indicating uniform trivalent conversion. For nanofilms, use angle-resolved XPS to distinguish surface vs. bulk contributions. Depth resolution is enhanced by sputtering with low-energy ion beams (<1 keV) to avoid artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.